Carbovir Triphosphate Triethylamine Salt (also known as Abacavir - In House Impurity) is an active metabolite of Abacavir . It is used to study the molecular mechanism of inhibition and drug resistance for HIV-1 reverse transcriptase . The molecular formula of this compound is C11H16N5O11P3•XC6H15N .
Carbovir Triphosphate Triethylamine Salt is described as an off-white sticky solid . It has a molecular weight of 487.19 . It is slightly soluble in methanol and water .
Carbovir Triphosphate Triethylamine Salt is a synthetic compound that acts as an active metabolite of abacavir, a medication used in the treatment of Human Immunodeficiency Virus (HIV). This compound is classified as a carbocyclic nucleoside analogue, specifically an analogue of deoxyguanosine-5’-triphosphate. Its primary function is to inhibit viral replication by interfering with the synthesis of viral DNA, making it a crucial component in antiretroviral therapy.
Carbovir Triphosphate Triethylamine Salt is derived from the pharmaceutical development of abacavir, which is metabolized intracellularly to produce this active form. The compound can be classified under several categories:
The synthesis of Carbovir Triphosphate Triethylamine Salt involves multiple steps, primarily focusing on the phosphorylation of the carbovir base. The general synthetic route includes:
This method allows for high purity levels (>95% as determined by High-Performance Liquid Chromatography) and effective yield of the desired compound .
Carbovir Triphosphate Triethylamine Salt undergoes several significant chemical reactions:
Carbovir Triphosphate Triethylamine Salt primarily targets HIV-1 reverse transcriptase. Its mechanism involves:
This inhibition leads to a significant reduction in HIV replication, making it an essential component in HIV treatment regimens .
The physical properties of Carbovir Triphosphate Triethylamine Salt include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 487.19 g/mol |
Purity | >95% (HPLC) |
Storage Temperature | -20°C |
Shipping Temperature | Room Temperature |
These properties are crucial for handling and storage in laboratory settings .
Carbovir Triphosphate Triethylamine Salt has several important applications in scientific research and medicine:
The development of carbovir triphosphate traces to the late 1980s with Daluge's pioneering synthesis of abacavir (1592U89), patented in 1990 by Wellcome Foundation [6]. Unlike earlier NRTIs, abacavir’s carbocyclic scaffold—a cyclopentene ring replacing the traditional ribose sugar—enhanced metabolic stability. However, the critical discovery emerged from biochemical activation studies revealing that abacavir undergoes intracellular phosphorylation to its triphosphate form (CBV-TP), the true therapeutic moiety [1]. By 2002, mechanistic studies crystallized CBV-TP’s role in RT inhibition and resistance, cementing its clinical relevance [1]. The triethylamine salt formulation was subsequently engineered to:
CBV-TP exerts antiviral effects through competitive inhibition of HIV-1 RT, terminating viral DNA synthesis.
CBV-TP competes with endogenous dGTP for incorporation into nascent viral DNA. Upon binding RT’s active site, it acts as an obligate chain terminator due to its 2',3'-unsaturated carbocyclic ring, which lacks the 3'-OH group required for phosphodiester bond formation [1]. Pre-steady-state kinetic analyses reveal:
A key clinical limitation arises from the M184V mutation in HIV-1 RT, which confers high-level resistance to CBV-TP:
Table 1: Kinetic Parameters of CBV-TP Against Wild-Type vs. M184V HIV-1 RT
Parameter | RTWT (RNA-directed) | RTM184V (RNA-directed) | Change |
---|---|---|---|
Incorporation efficiency | 0.003 min−1μM−1 | 0.0006 min−1μM−1 | 5-fold ↓ |
Kd (μM) | 18 ± 3 | 32 ± 7 | 78% ↑ |
kpol (min−1) | 0.05 ± 0.01 | 0.02 ± 0.005 | 60% ↓ |
Data derived from [1]
This resistance stems from:
Intracellular CBV-TP concentrations are modulated by co-administered antiretrovirals:
The antiviral specificity of CBV-TP arises from its molecular mimicry of deoxyguanosine triphosphate (dGTP), with strategic modifications.
Despite its dGTP-like architecture, CBV-TP exhibits weaker binding than natural substrates due to:
Table 2: Structural Comparison of CBV-TP with Natural dGTP and D4GTP
Feature | dGTP | CBV-TP | D4GTP (Control) |
---|---|---|---|
Sugar moiety | Deoxyribose | Carbocyclic | 2',3'-didehydro-2',3'-dideoxyribose |
3'-OH group | Yes | No | No |
Kd (μM) | 10 ± 2 | 18 ± 3 | 8 ± 1 |
Incorporation efficiency (min−1μM−1) | 0.3 | 0.003 | 0.25 |
D4GTP data included to illustrate structure-activity relationships [1]
The triethylamine salt form enhances CBV-TP’s pharmaceutical properties by:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: